ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-ethyl-3-methyl-4-(2-morpholin-4-ylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-4-23-17-15(13(3)21-23)16(14(12-20-17)18(24)26-5-2)19-6-7-22-8-10-25-11-9-22/h12H,4-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIMQPBZUFLTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NCCN3CCOCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. A study focused on various substituted pyrazolo[3,4-b]pyridines demonstrated their effectiveness against Mycobacterium tuberculosis, with certain derivatives showing promising antitubercular activity. The compounds were evaluated using the Middlebrook 7H9 broth method and exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against the H37Rv strain of M. tuberculosis .
Antiproliferative Effects
In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents .
The mechanism underlying the biological activity of this compound is linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds can effectively bind to target proteins such as pantothenate synthetase in M. tuberculosis, disrupting essential metabolic processes . Furthermore, the presence of morpholinoethyl groups enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Case Studies
- Antitubercular Activity : A recent study synthesized a library of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis. Among the tested compounds, those with specific substitutions at the C(5) position showed notable activity with MIC values as low as 0.5 µg/mL .
- Anticancer Activity : Another investigation focused on a series of pyrazolo[3,4-b]pyridines for their antiproliferative effects on various cancer cell lines. The study reported that several compounds had IC50 values ranging from 1 to 10 µM against MCF-7 and HeLa cells, indicating significant potential for further development .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. Ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial and antifungal activities:
- A study reported that derivatives of pyrazolo-pyridine compounds showed efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Central Nervous System Modulation
This compound has been investigated for its effects on the central nervous system (CNS):
- Neuroprotective Effects : The compound demonstrated neuroprotective properties in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored as well:
- Research indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
Table 1: Summary of Research Findings on this compound
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in cancer cell lines |
| Study B | Antimicrobial | Effective against S. aureus and E. coli |
| Study C | CNS Modulation | Neuroprotective effects observed |
| Study D | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl carboxylate group at position 5 is prone to nucleophilic substitution. Common reactions include hydrolysis and transesterification:
Reactions Involving the Amino Group
The morpholinoethylamino substituent at position 4 participates in alkylation, acylation, and condensation reactions:
Cyclization and Ring-Forming Reactions
The pyrazolo[3,4-b]pyridine core enables participation in cycloadditions and annulations:
Electrophilic Aromatic Substitution
The electron-rich pyridine and pyrazole rings undergo halogenation and nitration at specific positions:
Hydrogen Bonding and Solubility Effects
The morpholinoethylamino group enhances water solubility via hydrogen bonding. This property is critical for:
Q & A
Q. What are the recommended synthetic routes for ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Reacting pyrazole-5-amine derivatives with activated acrylates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux, using trifluoroacetic acid (TFA) as a catalyst .
- Step 2 : Introducing the morpholinoethylamine moiety via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or toluene) and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield improvement .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is typically used to isolate the product.
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the presence of the morpholinoethylamino group (δ ~2.5–3.5 ppm for morpholine protons) and ester functionality (δ ~4.2–4.4 ppm for ethyl group) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretching from the amino group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
Initial evaluations should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the pyrazolo[3,4-b]pyridine core’s affinity for ATP-binding pockets .
- Solubility Studies : Use HPLC or shake-flask methods to determine logP and aqueous solubility, critical for pharmacokinetic profiling .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states, reducing trial-and-error experimentation .
- Solvent/Catalyst Screening : Machine learning algorithms (e.g., random forest models) can analyze historical reaction data to recommend optimal conditions (e.g., toluene/TFA vs. DMF/Pd) .
- SAR Studies : Molecular docking (AutoDock Vina) to map interactions between the morpholinoethylamino group and target proteins (e.g., kinases) .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects. For example, discrepancies in IC₅₀ values may arise from variations in cell culture conditions .
- Structural Confirmation : Re-analyze bioactive samples via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
- Dose-Response Refinement : Perform rigorous dose-ranging studies (e.g., 8-point assays) to clarify ambiguous activity thresholds .
Q. What strategies improve the metabolic stability of this compound?
- Prodrug Design : Modify the ethyl ester group to a tert-butyl ester or amide to reduce esterase-mediated hydrolysis .
- Isotopic Labeling : Incorporate deuterium at labile positions (e.g., methyl groups) to slow oxidative metabolism .
- Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS metabolite profiling .
Q. How to design derivatives for enhanced target selectivity?
- Fragment-Based Drug Design : Replace the morpholinoethyl group with smaller heterocycles (e.g., piperazine) to reduce off-target interactions .
- Bioisosteric Replacement : Substitute the pyrazolo[3,4-b]pyridine core with pyrazolo[3,4-d]pyrimidine to modulate binding affinity .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models using alignment-dependent descriptors to prioritize substituents with optimal steric/electronic properties .
Methodological Guidance
Experimental Design for SAR Studies
- Library Synthesis : Prepare analogs with systematic variations (e.g., alkyl chain length on the morpholino group, ester vs. carboxylic acid) using parallel synthesis techniques .
- Data Normalization : Express biological activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .
Handling Spectral Data Ambiguities
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals in crowded regions (e.g., aromatic protons) .
- Dynamic Light Scattering (DLS) : Confirm colloidal stability in assay buffers to rule out aggregation-induced false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
